molecular formula C9H10ClFO4S B2873456 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene CAS No. 2411276-09-8

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene

Cat. No.: B2873456
CAS No.: 2411276-09-8
M. Wt: 268.68
InChI Key: FBXOWGPXFYLSQQ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with chloro, fluoro, sulfonyloxy, and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the electrophilic aromatic substitution of a benzene derivative, followed by the introduction of the sulfonyloxy and methoxyethyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Hydrolysis: The sulfonyloxy group is susceptible to hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyloxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research and can vary based on the compound’s derivatives and modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-fluorosulfonyloxybenzene
  • 4-(2-Methoxyethyl)benzene
  • 2-Chloro-4-(2-methoxyethyl)benzene

Uniqueness

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups, along with the sulfonyloxy and methoxyethyl groups, allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives.

Properties

IUPAC Name

2-chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO4S/c1-14-5-4-7-2-3-9(8(10)6-7)15-16(11,12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXOWGPXFYLSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=C(C=C1)OS(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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